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CAS No.: 63939-65-1
Cat. No.: B006030
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Introduction & Compound Profile

Oxotremorine M (Oxo-M) is a non-selective, high-affinity muscarinic acetylcholine receptor
(mAChR) agonist. It is the quaternary methiodide salt of oxotremorine.[1]

Critical Distinction (The "Quaternary Trap"): Researchers often confuse Oxotremorine M with
Oxotremorine (Sesquifumarate). This distinction is vital for experimental success:

o Oxotremorine (Tertiary Amine): Lipophilic, readily crosses the Blood-Brain Barrier (BBB).
Standard agent for inducing central tremors (Parkinson’s models).[2]

o Oxotremorine M (Quaternary Amine): Hydrophilic, permanently charged. Does NOT cross
the BBB in significant quantities. Systemic administration produces potent peripheral
parasympathomimetic effects but lacks central efficacy unless administered directly into the
CNS (ICV/Intrathecal).

This guide focuses on Oxotremorine M, primarily utilized for:

» Peripheral Muscarinic Challenge: Assessing autonomic function (salivation, bradycardia).
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e Central Injection (ICV/Local): Precise mapping of M-receptor signaling in memory and
analgesia without peripheral confounders.

 In Vitro/Ex Vivo: Receptor binding and slice electrophysiology (due to high water solubility
and potency).

Mechanism of Action & Signaling Pathways

Oxo-M acts as a full agonist at M1, M3, and M5 receptors (Gg-coupled) and M2 and M4
receptors (Gi/o-coupled).
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Figure 1: Dual signaling pathways activated by Oxotremorine M. Note the bifurcation between
excitatory (Gq) and inhibitory (Gi) cascades.

Recommended Dosage Guidelines
Table 1: In Vivo Dosage Ranges (Rat/Mouse)
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Route of . Primary
) Target Region Dosage Range : Notes
Admin Endpoint
Used to test
eripheral
] Salivation, perip ]
Intraperitoneal . o antagonist
Peripheral 0.05-0.5mg/kg  Lacrimation, i
(1P ) efficacy (e.g.,
Bradycardia .
Methylscopolami
ne).
Slower
Gut motility, absorption than
Subcutaneous ) )
(0) Peripheral 0.1 -1.0 mg/kg Hypothermia IP; more
(mild) sustained
peripheral tone.
Must be
Memory dissolved in
Intracerebroventr  Central (Whole ) ) )
) ] 0.1 -10 p g/side  impairment, aCSF. Volume <
icular (ICV) Brain) o ]
Antinociception 5uL (rat) or< 2
pL (mouse).
Direct spinal

Intrathecal (i.t.)

Spinal Cord

1-10pg

Analgesia (Tall
flick/Hot plate)

M2/M4 activation
inhibits
nociceptive

transmission.

Table 2: In Vitro | Ex Vivo Concentrations
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Application Concentration Duration Goal

Induce depolarization

Slice ) (M1) or
) 1-10uM Bath perfusion o
Electrophysiology hyperpolarization
(M2).
_ Maximize Gg-coupled
Ca2+ Imaging 10 - 100 uM Bolus )
calcium release.
o o Displacement assays
Receptor Binding 1nM-10uM Equilibrium

(Ki determination).

Detailed Experimental Protocols
Protocol A: Preparation of Oxo-M Stock Solutions

Oxotremorine M is hygroscopic and light-sensitive.

e Vehicle: Dissolve Oxotremorine M (Methiodide salt) in sterile 0.9% saline (for systemic) or
artificial Cerebrospinal Fluid (aCSF) (for ICV).

o Calculation: Adjust for the salt weight.

[¢]

MW (Oxo-M Methiodide) = 308.16 g/mol .

o

MW (Oxotremorine Free Base) = 206.28 g/mol .

Correction Factor: 1 mg of salt = 0.67 mg of active free base.

o

[¢]

Recommendation: Report doses as "mg/kg of the salt”" to avoid ambiguity, or explicitly

state "calculated as free base."
o Storage: Store 10 mM stock aliquots at -20°C. Do not freeze-thaw more than once.

Protocol B: Systemic Peripheral Challenge (Salivation
Assay)

Objective: Quantify peripheral muscarinic sensitivity or validate a peripheral antagonist.
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e Acclimation: Handle mice/rats for 3 days prior to testing to reduce stress-induced
sympathetic activation (which opposes parasympathetic salivation).

» Baseline: Weigh animal and place in a viewing chamber with a pre-weighed filter paper
placed under the chin (optional for quantification).

e Antagonist Pre-treatment (Optional): If testing BBB permeability of a novel antagonist, inject
the antagonist 30 mins prior.

e Agonist Injection: Administer Oxo-M (0.1 - 0.5 mg/kg, IP).

e Observation:

[¢]

Start timer immediately.

[e]

Score Salivation (0-3 scale) every 5 minutes for 30 minutes.

[e]

Score 0: Dry.

o

Score 1: Wetness around lips.

[¢]

Score 2: Wetness extending to chin/neck.

[e]

Score 3: Profuse drooling, wet fur on chest.

» Validation: The response should be blocked by Methylscopolamine (peripheral blocker) but
not by central-only blockers if the dose is low.

Protocol C: Intracerebroventricular (ICV) Administration

Objective: Assess central cholinergic modulation of memory (e.g., Passive Avoidance).

o Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle (AP: -0.8mm, ML:
+1.5mm, DV: -3.5mm relative to Bregma for Rat). Allow 5-7 days recovery.

e Preparation: Dilute Oxo-M in sterile aCSF to 1 pg/uL.

e Injection:
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o Insert internal injector (extending 1mm beyond guide).
o Infuse 1-2 pL over 2 minutes (0.5 — 1.0 pL/min).

o Leave injector in place for 1 minute to prevent backflow.

+ Behavioral Task: Begin behavioral testing 15-20 minutes post-injection.

o Note: Oxo-M has a shorter half-life than systemic Oxotremorine; rapid testing is required.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct experimental design.

Start: Define Objective

Targeting Central or Peripheral?

Peripheral (Heart, Gut, Saliva) Central (Memory, Tremor, Analgesia)

:

Is BBB integrity intact?

RN

Intact BBB Compromised/Leaky BBB

Route: ICV or Intrathecal Route: Systemic (High Dose)
Dose: 1-10 pg/site

Route: IP or SC

Dose: 0.1 - 0.5 mg/kg

Warning: Peripheral side effects will dominate
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Figure 2: Decision tree for Oxotremorine M administration. Note that systemic administration
is rarely suitable for central targets due to poor BBB penetration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/3374266/
https://pubmed.ncbi.nlm.nih.gov/3374266/
https://pubmed.ncbi.nlm.nih.gov/29127015/
https://pubmed.ncbi.nlm.nih.gov/29127015/
https://pubmed.ncbi.nlm.nih.gov/11330337/
https://pubmed.ncbi.nlm.nih.gov/11330337/
https://pubmed.ncbi.nlm.nih.gov/11330337/
https://www.benchchem.com/product/b006030/docs#technical-application-note-optimization-of-oxotremorine-m-dosage-in-rodent-models
https://www.benchchem.com/product/b006030/docs#technical-application-note-optimization-of-oxotremorine-m-dosage-in-rodent-models
https://www.benchchem.com/product/b006030/docs#technical-application-note-optimization-of-oxotremorine-m-dosage-in-rodent-models
https://www.benchchem.com/product/b006030/docs#technical-application-note-optimization-of-oxotremorine-m-dosage-in-rodent-models
https://www.benchchem.com/product/b006030?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b006030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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